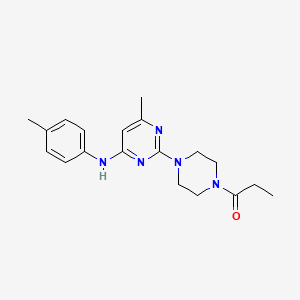![molecular formula C17H18O4 B4974450 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B4974450.png)
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde, also known as EEB, is a chemical compound that has been widely used in scientific research. EEB is a benzaldehyde derivative, which is a class of organic compounds that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. EEB is a versatile compound that has been used in a wide range of applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a potential anticancer agent.
作用机制
The mechanism of action of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is not fully understood, but it is believed to be related to its ability to interact with various biomolecules. This compound has been shown to interact with DNA and RNA, which may contribute to its anticancer properties. This compound has also been shown to inhibit the activity of various enzymes, including tyrosine kinases, which may contribute to its ability to inhibit cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties, which may make it a potential therapeutic agent for the treatment of inflammatory diseases.
实验室实验的优点和局限性
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has a number of advantages for use in lab experiments. This compound is a relatively stable compound that is easy to synthesize and purify. This compound is also fluorescent, which makes it a useful tool for detecting the presence of various biomolecules. However, this compound has some limitations as well. This compound is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has not been extensively studied in vivo, which limits its potential applications as a therapeutic agent.
未来方向
There are many potential future directions for research on 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde. One potential area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another potential area of research is the development of new applications for this compound, such as in the detection of other biomolecules or as a potential therapeutic agent for other diseases. Finally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective anticancer agents.
合成方法
The synthesis of 3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde is a multistep process that involves the reaction of various reagents. The most common method for synthesizing this compound is via the reaction of 3-(2-bromoethoxy)benzaldehyde with 2-ethoxyphenol in the presence of a base. This reaction results in the formation of this compound as a yellow solid.
科学研究应用
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde has been extensively used in scientific research due to its diverse range of applications. This compound has been used as a fluorescent probe for detecting the presence of various biomolecules, including proteins and nucleic acids. This compound has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-2-19-16-8-3-4-9-17(16)21-11-10-20-15-7-5-6-14(12-15)13-18/h3-9,12-13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKBBGZPFGUFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)

![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)
![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)

![3-bromo-5-ethoxy-4-[(3-methyl-2-buten-1-yl)oxy]benzamide](/img/structure/B4974411.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4974422.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974428.png)

![1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine](/img/structure/B4974455.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2,4,6-trimethoxybenzyl)amine](/img/structure/B4974459.png)
![4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B4974466.png)